
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Übersicht
Beschreibung
4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide (CMBT) is a molecule that is found in a variety of natural and synthetic sources, including pharmaceuticals, agrochemicals, and food additives. CMBT is a chiral molecule that has a variety of applications in the fields of chemistry, biology, and medicine. CMBT has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, CMBT has been used as a preservative in food products and as an antioxidant in cosmetics.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been used as a preservative in food products and as an antioxidant in cosmetics. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has also been studied for its potential to inhibit the growth of certain bacteria, including Staphylococcus aureus and Streptococcus mutans. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential to inhibit the growth of certain fungi, including Candida albicans and Aspergillus flavus. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has also been studied for its potential to inhibit the growth of certain viruses, including herpes simplex virus-1 and influenza A virus.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is not fully understood. However, it is believed that 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may also act as an inhibitor of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. In addition, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential to reduce inflammation, reduce pain, and reduce oxidative stress. In animal studies, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been found to reduce inflammation, reduce pain, and reduce oxidative stress in a dose-dependent manner. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been found to reduce the production of reactive oxygen species, such as superoxide anion and hydrogen peroxide.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments include its availability in a variety of forms, its low cost, and its stability in aqueous solutions. The limitations of using 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments include its low solubility in organic solvents and its potential to cause skin irritation.
Zukünftige Richtungen
Future research on 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide should focus on its potential to inhibit the growth of other bacteria, fungi, and viruses. Additionally, future research should focus on its potential to reduce inflammation and pain in humans. Furthermore, future research should focus on its potential to reduce oxidative stress and its potential to act as an antioxidant in cosmetics. Lastly, future research should focus on its potential to be used as a preservative in food products.
Synthesemethoden
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide can be synthesized through a variety of methods, including direct synthesis, oxidation, hydrolysis, and condensation. Direct synthesis involves the reaction of 4-chlorobutanol with 6-methoxy-1,3-benzothiazol-2-yl chloride in the presence of a base, such as sodium hydroxide, to form 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. Oxidation involves the use of an oxidizing agent, such as potassium permanganate, to convert 4-chlorobutanol into 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. Hydrolysis involves the reaction of 4-chlorobutanol with aqueous acid, such as hydrochloric acid, to form 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. Lastly, condensation involves the reaction of 4-chlorobutanol with 6-methoxy-1,3-benzothiazol-2-yl chloride in the presence of a base, such as triethylamine, to form 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide.
Eigenschaften
IUPAC Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-17-8-4-5-9-10(7-8)18-12(14-9)15-11(16)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTHQCSSALIIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368039 | |
| Record name | 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
CAS RN |
326872-93-9 | |
| Record name | 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




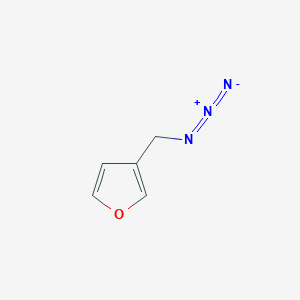
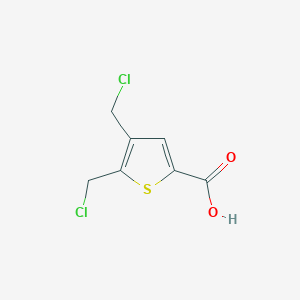

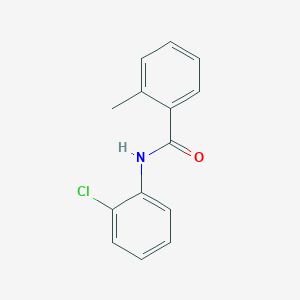



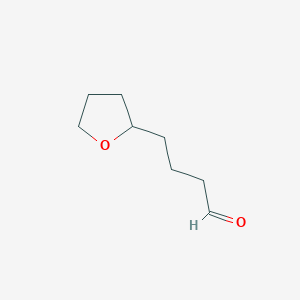
![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)
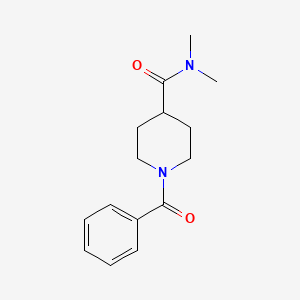
![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)
